1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
Description
Properties
CAS No. |
654651-09-9 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3 |
InChI Key |
QMADKXABCZTNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multicomponent reactions. One common method is the three-component reaction involving an aromatic aldehyde, a malono derivative, and a phenyl hydrazine derivative. This reaction is usually carried out in a solvent such as ethanol or water at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antiviral agent.
Industry: Used in the development of new materials, such as organic dyes and semiconductors.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Substitution Patterns
The compound’s substitution pattern distinguishes it from related derivatives:
- Methyl 1-methyl-3-phenyl-...carboxylate (): Incorporation of a methyl ester at position 3a introduces steric and electronic effects, influencing crystal packing via C–H⋯O interactions .
- 8-Chloro-1-methyl derivatives (): Halogenation at position 8, as in nidufexor, confers farnesoid X receptor (FXR) agonist activity, highlighting the impact of halogen substituents on biological targeting .
Table 1: Substituent Effects on Key Properties
Physicochemical and Crystallographic Properties
- Crystal Packing : The methyl ester derivative () exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, stabilized by weak C–H⋯O interactions. The target compound’s 3-methylphenyl group may induce greater torsional strain, altering packing efficiency .
- Conformational Flexibility : Pyrrolidine rings in related compounds adopt envelope conformations (), while tetrahydropyran moieties favor half-chair configurations. Substituent bulkiness (e.g., 3-methylphenyl) could restrict rotational freedom .
Biological Activity
1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a chromeno-pyrrole core with phenyl and methyl substituents, which contribute to its unique biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.
| Property | Details |
|---|---|
| CAS Number | 654651-10-2 |
| Molecular Formula | C24H19NO |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
| InChI Key | FJHJLIIPOZAIAO-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole typically involves multi-step organic reactions. A common method includes the condensation of a phenyl-substituted chromene with a p-tolyl-substituted pyrrole under the influence of Lewis acid catalysts like iron(III) chloride. This method is favored for its efficiency and ability to yield high-purity products suitable for biological testing.
Biological Activity
Research indicates that compounds within the chromeno-pyrrole family exhibit a variety of biological activities:
- Anticancer Activity : Studies have shown that derivatives of chromeno-pyrrole can inhibit cancer cell proliferation. For instance, specific modifications to the chromeno-pyrrole structure enhance its ability to target cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Chromeno-pyrroles have been investigated for their neuroprotective properties. They may exert effects beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.
Case Studies
- A study by Caine (1993) demonstrated that certain chromeno-pyrrole derivatives significantly reduced symptoms in models of impulsive disorders.
- Research conducted by Carlson (1993) indicated that modifications in the chromeno-pyrrole structure could lead to enhanced efficacy in treating Parkinson's disease symptoms.
The mechanism of action for 1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole involves its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
